molecular formula C26H38Cl2N2O4 B6028928 N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride

N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride

Cat. No.: B6028928
M. Wt: 513.5 g/mol
InChI Key: CDTIWRNBZMULBV-UHFFFAOYSA-N
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Description

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride is a complex organic compound featuring a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with hexane-1,6-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions often involve alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride is unique due to its combination of the benzodioxin moiety with a hexane-1,6-diamine backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.2ClH/c1-19(25-17-29-21-11-5-7-13-23(21)31-25)27-15-9-3-4-10-16-28-20(2)26-18-30-22-12-6-8-14-24(22)32-26;;/h5-8,11-14,19-20,25-28H,3-4,9-10,15-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTIWRNBZMULBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NCCCCCCNC(C)C3COC4=CC=CC=C4O3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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